

A Researcher's Guide to Vinylating Reagents: A Comparative Yield Analysis

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Compound of Interest

Compound Name: *1-Phenylvinylboronic acid*

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The introduction of a vinyl group is a cornerstone transformation in modern organic synthesis, pivotal to the creation of a vast array of pharmaceuticals and complex molecular architectures. The choice of vinylating reagent is critical and often dictates the success, efficiency, and scalability of a synthetic route. This guide provides an objective comparison of the performance of common vinylating reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.

Comparative Performance of Vinylating Reagents

The efficacy of various vinylating reagents is most commonly benchmarked in palladium-catalyzed cross-coupling reactions and nucleophilic additions to carbonyls. The following table summarizes the performance of several classes of vinylating agents in key transformations, providing a quantitative comparison of their yields under optimized conditions.

Vinylating Agent Class	Reagent Example	Reaction Type	Substrate	Catalyst/Activator	Solvent	Temp (°C)	Time (h)	Yield (%)
Organoboron	Potassium Vinyltrifluoroborate	Suzuki-Miyaura	4-Bromonitrobenzene	$\text{PdCl}_2(\text{dppf})/\text{Cs}_2\text{CO}_3$	THF/ H_2O	80	12	72[1]
Potassium Vinyltrifluoroborate	Suzuki-Miyaura	4-Chloronitrobenzene	$\text{Pd}(\text{OAc})_2/(\text{S}-\text{Binap})/\text{Cs}_2\text{CO}_3$	DMF	120	24	95[2]	
Organotin	Vinyltributyltin	Stille	4-Bromonitrobenzene	$\text{Pd}(\text{PPh}_3)_4$	THF	65	24	~90
Vinyltributyltin	Stille	Iodobenzene	$\text{Pd}(\text{PPh}_3)_4$	Toluene	100	16	98	
Organozinc	Vinylzinc Bromide	Negishi	4-Bromonitrobenzene	$\text{Pd}(\text{OAc})_2/\text{SPhos}$	THF	RT	16	88
Isopropylzinc Bromide	Negishi	2-Bromonitrobenzene	$\text{Pd}(\text{OAc})_2/\text{CPhos}$	THF	RT	12	92[3][4]	
Organosilicon	Divinyltetramethyldisiloxane	Hiyama-Denmark	4-Bromonitrobenzene	$\text{Pd}(\text{dba})_2/\text{KOSiEt}_3$	THF	80	2	85
Vinyltrimethoxysilane	Hiyama	4-Bromonitrobenzene	$\text{NiCl}_2(\text{P}(\text{Cy}_3)_2)/\text{TBAI}$	Dioxane	100	24	91[5]	

ysilane		cetophe	BAT					
		none						
Organomagnesium	Vinylmagnesium Bromide	Grignard Addition	Benzaldehyde	-	THF	RT	1	95[6]
Vinylmagnesium Bromide	Grignard Addition	Cyclohexanone	-	THF	0-RT	2	89	

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these vinylating reagents. Below are representative procedures for the key reactions highlighted in this guide.

Suzuki-Miyaura Vinylation of an Aryl Bromide

Reagents:

- Aryl bromide (1.0 mmol)
- Potassium vinyltrifluoroborate (1.5 mmol)[7]
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol)
- (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-Binap, 0.04 mmol)
- Cesium carbonate (Cs_2CO_3 , 3.0 mmol)[2]
- Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, potassium vinyltrifluoroborate, palladium(II) acetate, (S)-Binap, and cesium carbonate.
- Add anhydrous DMF via syringe.
- Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.[2]
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Stille Vinylation of an Aryl Iodide

Reagents:

- Aryl iodide (1.0 mmol)
- Vinyltributyltin (1.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol)
- Anhydrous toluene (10 mL)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl iodide and vinyltributyltin in anhydrous toluene.
- Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst to the solution.

- Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC or GC-MS.
- After the starting material is consumed, cool the reaction to room temperature.
- Concentrate the mixture in vacuo.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
- Filter the mixture through a pad of Celite, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the product via flash column chromatography.

Grignard Vinylation of an Aldehyde

Reagents:

- Magnesium turnings (1.2 g, 50 mmol)
- Vinyl bromide (5.35 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 50 mL)
- Aldehyde (e.g., benzaldehyde, 4.24 g, 40 mmol) in anhydrous THF (20 mL)
- Anhydrous THF

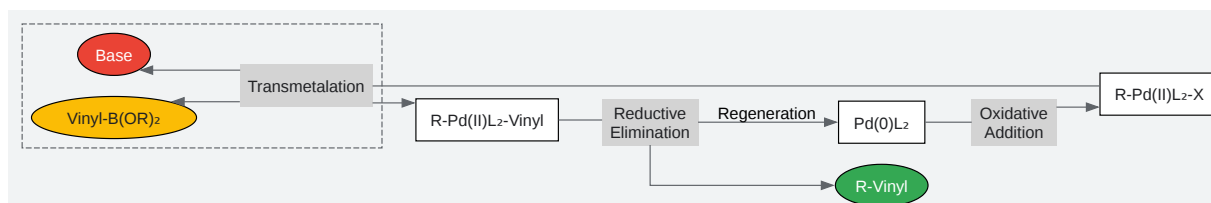
Procedure:

- In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an argon atmosphere, add the magnesium turnings.
- Add a small portion of the vinyl bromide solution to initiate the reaction (indicated by bubbling and heat generation).
- Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.
- After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.
- Add the aldehyde solution dropwise to the Grignard reagent.

- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting allylic alcohol by flash column chromatography.

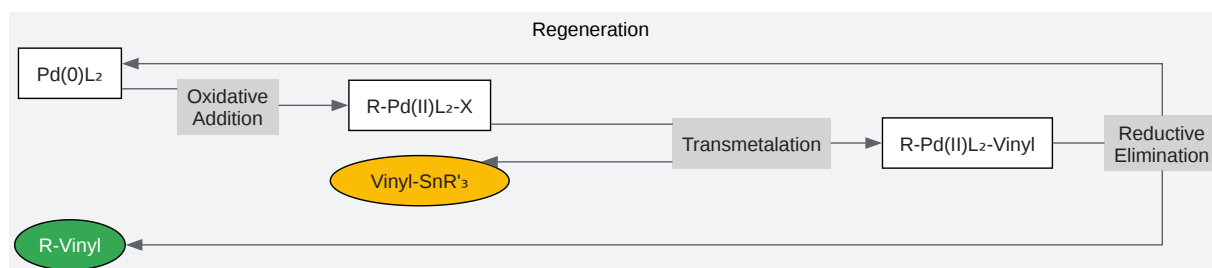
Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and reaction pathways provides a deeper understanding of these vinylation reactions. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps.



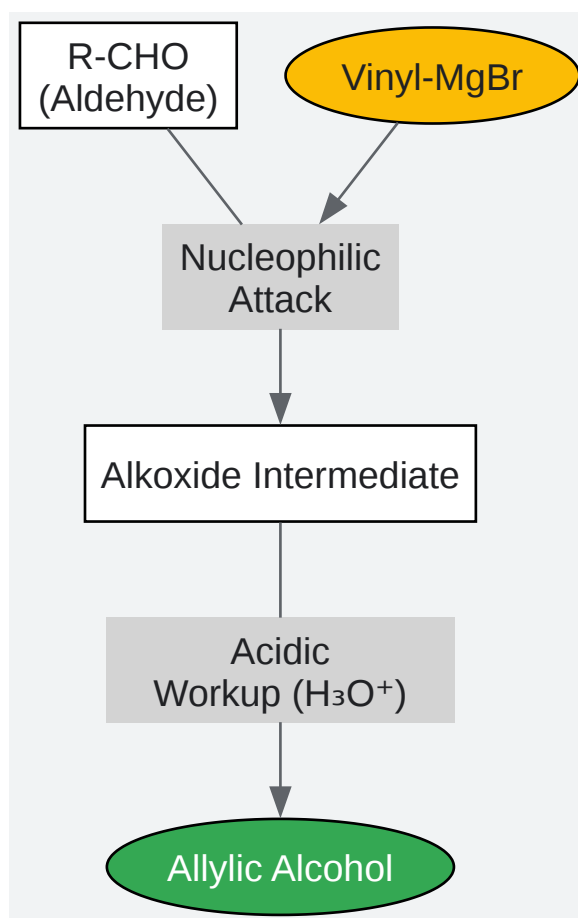
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Caption: Catalytic cycle of the Suzuki-Miyaura vinylation reaction.



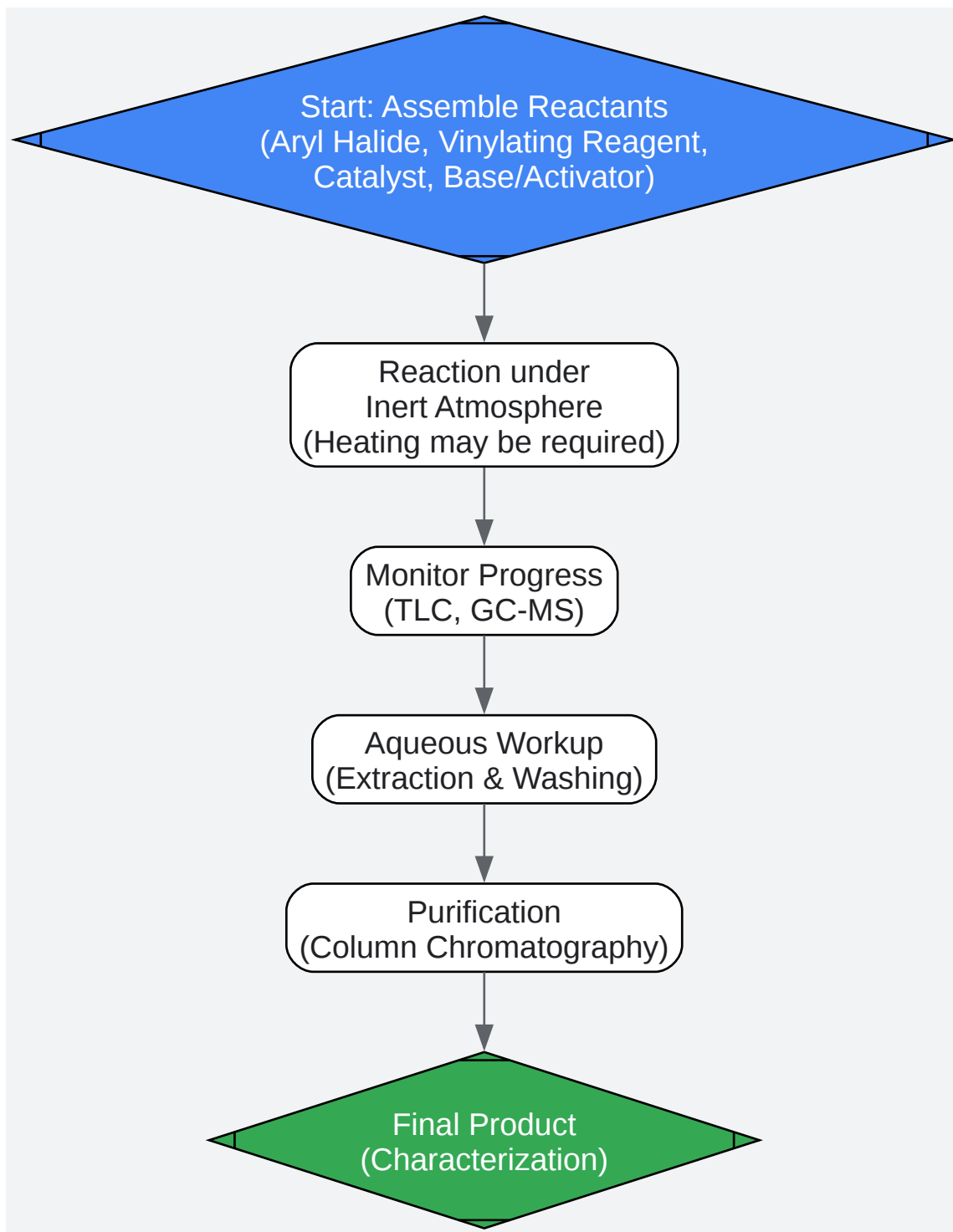
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Caption: Catalytic cycle of the Stille cross-coupling reaction.[8]



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Caption: Mechanism of Grignard addition to an aldehyde.[9][10]



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